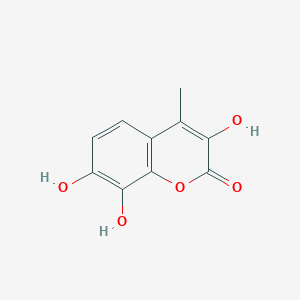

3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8O5 |

|---|---|

Molekulargewicht |

208.17 g/mol |

IUPAC-Name |

3,7,8-trihydroxy-4-methylchromen-2-one |

InChI |

InChI=1S/C10H8O5/c1-4-5-2-3-6(11)8(13)9(5)15-10(14)7(4)12/h2-3,11-13H,1H3 |

InChI-Schlüssel |

IYLBLXHWYODXLT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)O |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for 3,7,8 Trihydroxy 4 Methyl 2h Chromen 2 One and Its Analogues

Established Synthetic Pathways for Polyhydroxylated 2H-Chromen-2-ones

The foundation for synthesizing polyhydroxylated 2H-chromen-2-ones, commonly known as coumarins, lies in several well-established chemical reactions. These methods have been refined over the years to improve yields and accommodate a variety of starting materials.

Conventional Reaction Systems for Chromen-2-one Synthesis

Classic methods for the synthesis of the coumarin (B35378) scaffold form the bedrock of producing polyhydroxylated derivatives. vedantu.comscienceinfo.com Key among these are the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction. vedantu.comtandfonline.com

The Pechmann condensation is a widely used and direct method for synthesizing coumarins from simple starting materials: a phenol (B47542) and a β-ketoester, often in the presence of an acid catalyst like concentrated sulfuric acid. scienceinfo.comtandfonline.com This reaction is particularly relevant for producing hydroxylated coumarins. For instance, the synthesis of 7-hydroxy-4-methylcoumarin is achieved through the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776). youtube.comresearchgate.net However, the use of strong acids can lead to byproducts and corrosion issues. tandfonline.com

The Perkin reaction , first described in 1868, involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride (B1165640) in the presence of the sodium salt of the acid. vedantu.comorganicreactions.orglongdom.org This method is historically significant for the synthesis of coumarin itself. organicreactions.orgsciforum.net The mechanism is believed to involve the formation of an O-acetyl salicylaldehyde (B1680747) intermediate, which then undergoes an intramolecular aldol-type condensation. sciforum.net

Other notable conventional methods include:

Knoevenagel Condensation: This reaction involves the condensation of o-hydroxy aldehydes with compounds containing an active methylene (B1212753) group, catalyzed by a base. scienceinfo.commdpi.com

Wittig Reaction: This method can be employed to generate coumarin derivatives from aromatic aldehydes or ketones and a phosphonate (B1237965) or phosphorous ylide. scienceinfo.com

Claisen Rearrangement: This reaction is also utilized in the synthesis of coumarins. vedantu.com

These conventional methods, while effective, often require harsh conditions and can lead to the formation of byproducts. tandfonline.com

Catalyst-Assisted Syntheses (e.g., Biogenic Nanoparticles)

To address the limitations of conventional methods, significant research has focused on developing catalyst-assisted syntheses, including the use of green and reusable catalysts.

Ionic liquids have emerged as effective and reusable catalysts for coumarin synthesis, often under solvent-free conditions. tandfonline.comrsc.org Brønsted acidic ionic liquids, for example, can catalyze the Pechmann condensation efficiently. tandfonline.com

Solid acid catalysts offer advantages such as reusability and reduced environmental impact. nih.gov Examples include:

Montmorillonite clay tandfonline.com

Cation-exchanged resins tandfonline.com

Tungstate sulfuric acid nih.govrsc.org

Poly(4-vinylpyridinium) hydrogen sulfate (B86663) nih.govrsc.org

Fe3O4@sulfosalicylic acid magnetic nanoparticles rsc.org

Potassium dihydrogen phosphate, often used with microwave irradiation for a green synthesis approach. wisdomlib.org

Biogenic nanoparticles , such as zinc oxide nanoparticles (ZnO NPs), have shown promise as low-toxicity, reusable catalysts for the synthesis of coumarin derivatives. chimicatechnoacta.ru These nanocatalysts often allow for reactions under mild conditions and in environmentally friendly solvents like water. chimicatechnoacta.rubenthamdirect.com

The use of microwave irradiation in conjunction with catalysts can significantly shorten reaction times and improve yields compared to conventional heating methods. wisdomlib.orgnih.gov This approach is considered a green chemistry technique. nih.gov

Regioselective Synthesis of Hydroxylated Coumarin Scaffolds

The regioselective synthesis of hydroxylated coumarins is crucial for controlling the position of hydroxyl groups on the coumarin scaffold, which in turn influences the compound's biological activity.

One approach involves a short and efficient pathway starting from 2,4,6-trimethoxybenzaldehyde (B41885) to produce (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. nih.gov Another method reports the synthesis of coumarin-annulated polycyclic heterocycles through a sequential Claisen rearrangement and tin-hydride mediated radical cyclization, which proceeds with high regioselectivity. mdpi.com

Palladium-catalyzed reactions have also been developed for the synthesis of C-4 substituted coumarins. mdpi.com The yield of these reactions can be dependent on the substitution pattern of the aryl group at the C-4 position. mdpi.com

Advanced Synthetic Approaches to Functionalized 2H-Chromen-2-one Derivatives

Modern synthetic chemistry has introduced advanced methodologies for the construction of functionalized 2H-chromen-2-one derivatives, offering greater efficiency and control.

One such approach is the one-pot, metal-free synthesis of 2H-chromen-2-one scaffolds from α-alkylidene succinimides and 2-hydroxyphenyl-substituted p-quinonemethides. acs.org This method allows for the creation of a diverse range of these compounds in good to excellent yields under mild conditions. acs.org

The synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives has been achieved through the Duff reaction of 7-hydroxy-4-methylcoumarin. researchgate.net This intermediate can then be reacted with various amines to create new Schiff bases and other derivatives. researchgate.net

Furthermore, multicomponent reactions (MCRs), often assisted by microwave irradiation, provide a rapid and efficient route to complex chromene derivatives from simple starting materials. researchgate.net

Derivatization Strategies for Structural Modification

The biological properties of coumarins can be fine-tuned through various derivatization strategies. These modifications can alter the compound's lipophilicity, steric profile, and electronic properties.

Esterification and Alkylation Reactions

Esterification and alkylation are common methods for modifying the hydroxyl groups of polyhydroxycoumarins.

Esterification can be achieved by reacting the hydroxylated coumarin with an acid anhydride or acyl chloride. nih.govmdpi.com For example, 4-hydroxycoumarin (B602359) can be reacted with acetic anhydride to produce the corresponding O-acyloxy product. nih.gov The synthesis of coumarin-7-oxybutyric acid N-hydroxysuccinimide ester involves reacting 7-hydroxycoumarin with ethyl 4-bromobutyrate, followed by hydrolysis and reaction with N-hydroxysuccinimide. prepchem.com

Alkylation of hydroxyl groups is another key modification. For instance, the reaction of 4-hydroxycoumarin with primary amines and formaldehyde (B43269) leads to 3-substituted aminomethyl-4-hydroxycoumarins. researchgate.net The alkylation at the C-3 or C-4 position has been shown to influence the antioxidant activity of polyhydroxycoumarins. researchgate.net

These derivatization strategies are essential for creating libraries of coumarin analogues for structure-activity relationship (SAR) studies.

Introduction of Diverse Substituents (e.g., Alkyl, Halogenated, Hybrid Moieties)

The functionalization of the coumarin scaffold is a key strategy for modulating the biological and physicochemical properties of its derivatives. The introduction of various substituents, such as alkyl and halogen groups, at different positions of the coumarin ring system allows for the fine-tuning of these properties. Research has explored numerous synthetic methodologies to achieve this, focusing primarily on the C-3, C-4, and the benzo-ring positions. nih.govrsc.org

Recent advancements in synthetic chemistry have provided efficient routes for the C-3 modification of the coumarin core. nih.gov For instance, 3-alkylated coumarins have been synthesized through a photochemical electron donor-acceptor strategy, utilizing carboxylic acids as the alkyl source activated by N-hydroxyphthalimide (NHPI) with a sodium sulfide (B99878) catalyst. nih.gov Fluorinated functionalities, known to enhance metabolic stability and binding affinity, have also been introduced at this position. A silver-catalyzed oxidative decarboxylation of arylthiodifluoroacetic acids allows for the selective C-3 functionalization with a difluoromethyl group. nih.gov Similarly, the trifluoromethyl (CF3) group can be incorporated at the C-3 position using the Togni reagent with a copper(I) iodide catalyst under microwave irradiation. mdpi.com

The benzene (B151609) ring of the coumarin scaffold also presents opportunities for substitution. A ruthenium(II)-catalyzed C-H activation and annulation cascade has been employed to introduce a variety of substituents, including methyl, methoxy, fluoro, chloro, and trifluoromethyl groups, primarily at the 6- and 7-positions. rsc.org This method has proven tolerant to a range of functional groups, yielding the desired substituted products in good yields. rsc.org Furthermore, classical reactions like nitration can be used to produce nitro-coumarin isomers, which can then be reduced to the corresponding amino-coumarins, providing a handle for further derivatization. chemmethod.com The selective protection of hydroxyl groups, for example through nicotinoylation or tosylation, enables regioselective modifications on polyhydroxylated coumarins. core.ac.uk

The table below summarizes various synthetic methods for introducing diverse substituents onto the coumarin scaffold.

| Substituent Type | Position | Methodology | Reagents/Catalysts | Reference |

| Alkyl | C-3 | Photochemical electron donor-acceptor | Carboxylic acids, NHPI, Na2S | nih.gov |

| Difluoromethyl | C-3 | Silver-catalyzed oxidative decarboxylation | Arylthiodifluoroacetic acids, Silver catalyst | nih.gov |

| Trifluoromethyl | C-3 | Radical trifluoromethylation | Togni reagent, CuI | mdpi.com |

| Methyl, Methoxy, Fluoro, Chloro, Trifluoromethyl | C-6, C-7 | Ru(II)-catalyzed C-H activation | [Ru(p-cymene)Cl2]2, AgSbF6, Zn(OAc)2 | rsc.org |

| Nitro | Various | Nitration | Nitrating agent | chemmethod.com |

| Amino | Various | Reduction of nitro group | Fe, Acetic acid | chemmethod.com |

| Tosyloxy | C-7 | Tosylation of hydroxyl group | p-Toluenesulfonyl chloride | core.ac.uk |

Design and Synthesis of Hybrid Coumarin Structures (e.g., Coumarin-Chalcone, Coumarin-Oxadiazole)

Molecular hybridization is a prominent drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach aims to create novel chemical entities with potentially enhanced activity, dual modes of action, or improved pharmacokinetic profiles. researchgate.net Coumarin has been extensively used as a scaffold for creating such hybrids, with coumarin-chalcone and coumarin-oxadiazole structures being of significant interest. nih.govrasayanjournal.co.in

Coumarin-Chalcone Hybrids:

The synthesis of coumarin-chalcone hybrids typically involves condensation reactions between a coumarin moiety containing a reactive carbonyl group (or an equivalent) and a substituted acetophenone (B1666503) or benzaldehyde. nih.govresearchgate.net The Claisen-Schmidt condensation is a widely used method, which can be catalyzed by either a base or an acid. nih.govresearchgate.net For example, 3-acetylcoumarin (B160212) can react with various aromatic aldehydes via a Claisen-Schmidt condensation to yield the corresponding coumarin-chalcone derivatives. nih.gov

Another powerful method for constructing these hybrids is the Horner-Wadsworth-Emmons (HWE) reaction. frontiersin.orgnih.gov This approach involves the olefination of a 4-formyl-coumarin derivative with a β-aryl-β-ketophosphonate in the presence of a base like sodium methoxide (B1231860) (NaOMe) in dry DMF. frontiersin.orgnih.gov This method has been successfully used to synthesize a library of 2H-benzo[h]chromen-2-one-chalcone hybrids in excellent yields. frontiersin.orgnih.gov

The table below details examples of synthetic routes for coumarin-chalcone hybrids.

| Starting Coumarin | Reaction Partner | Methodology | Catalyst/Reagents | Reference |

| 3-Acetylcoumarin | Aromatic aldehydes | Claisen-Schmidt Condensation | Base or Acid | nih.gov |

| 7-Hydroxy-8-acetylcoumarin | Aromatic aldehydes | Aldol Condensation | - | nih.gov |

| 4-Formyl-2H-benzo[h]chromen-2-ones | β-Aryl-β-ketophosphonates | Horner-Wadsworth-Emmons (HWE) | NaOMe, DMF | frontiersin.orgnih.gov |

Coumarin-Oxadiazole Hybrids:

Coumarin-oxadiazole hybrids are another important class of synthesized molecules. The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic motif in medicinal chemistry. The synthesis of these hybrids often starts from a coumarin core bearing a carboxylic acid or ester functionality, typically at the C-3 position. researchgate.net

A general synthetic route involves the conversion of coumarin-3-carboxylic acid to its corresponding methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide (B1668358). researchgate.netajmrd.com This hydrazide intermediate is a crucial building block. Cyclization of the carbohydrazide using various reagents leads to the formation of the 1,3,4-oxadiazole ring. For instance, treatment with cyanogen (B1215507) bromide or carbon disulfide can yield 2-amino- or 2-mercapto-1,3,4-oxadiazole derivatives, respectively. rasayanjournal.co.innih.gov These derivatives can be further modified; for example, the amine group can be used to form Schiff bases by reacting with different aromatic aldehydes. rasayanjournal.co.in

The table below outlines a general synthetic pathway for coumarin-1,3,4-oxadiazole hybrids.

| Starting Material | Step 1 | Step 2 | Step 3 (Cyclization) | Step 4 (Further Derivatization) | Reference |

| Coumarin-3-carboxylic acid | Esterification (e.g., with Methanol (B129727)/H2SO4) to form methyl ester. | Hydrazinolysis (with Hydrazine Hydrate) to form carbohydrazide. | Reaction with agents like cyanogen bromide, carbon disulfide, or chloramine-T. | Reaction of the oxadiazole moiety (e.g., Schiff base formation from an amino group). | rasayanjournal.co.inresearchgate.netajmrd.comnih.gov |

These synthetic strategies highlight the versatility of the coumarin scaffold in creating a diverse range of derivatives and hybrid molecules, enabling extensive exploration of their chemical and biological properties. researchgate.net

In Vitro Mechanistic Investigations of 3,7,8 Trihydroxy 4 Methyl 2h Chromen 2 One Biological Activities

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds like 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one is a key area of research. The primary mechanisms by which these compounds exert their effects are through the donation of a hydrogen atom or an electron to neutralize free radicals.

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway for antioxidants. In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the hydroxyl (-OH) groups in the phenolic compound. A lower BDE indicates that the hydrogen atom can be more easily donated. For coumarin (B35378) derivatives, the position and number of hydroxyl groups on the benzopyran-2-one core are critical in determining their HAT-based antioxidant activity. While direct experimental BDE values for this compound are not extensively documented in readily available literature, theoretical studies on similar polyhydroxy-substituted coumarins suggest that the presence of multiple hydroxyl groups, particularly at the C7 and C8 positions, can contribute to a favorable BDE for hydrogen donation.

Electron Transfer Mechanisms (SET-PT, SPLET)

In addition to HAT, electron transfer mechanisms also play a crucial role in the antioxidant activity of phenolic compounds. These include the Single Electron Transfer-Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) pathways.

In the SET-PT mechanism , the antioxidant first transfers a single electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton. The feasibility of this pathway is related to the ionization potential of the antioxidant.

The SPLET mechanism involves the deprotonation of the antioxidant's hydroxyl group, forming an anion, which then donates an electron to the free radical. This pathway is particularly significant in polar solvents. For coumarin derivatives with multiple hydroxyl groups, the acidity of these groups (pKa value) is a key determinant of the SPLET pathway's efficiency. Theoretical studies on related trihydroxy-coumarin derivatives suggest that the SPLET mechanism can be a predominant pathway for their antioxidant action, especially in physiological conditions. nih.gov

Impact on Mitochondrial Redox Homeostasis and Pro-oxidant Effects

Mitochondria are central to cellular energy metabolism and are also a major site of reactive oxygen species (ROS) production. The redox balance within mitochondria is crucial for normal cell function. While comprehensive studies specifically detailing the impact of this compound on mitochondrial redox homeostasis are limited, the general behavior of phenolic compounds suggests potential for both antioxidant and pro-oxidant activities.

Under normal physiological conditions, the compound may help maintain redox homeostasis by scavenging mitochondrial ROS. However, at higher concentrations or in the presence of transition metal ions, some phenolic compounds can exhibit pro-oxidant effects, leading to an increase in oxidative stress. This dual role is an important area of ongoing research for many natural products.

Enzyme Inhibition Studies

The ability of this compound to interact with and inhibit specific enzymes is another significant aspect of its biological profile.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic implications. Certain coumarin derivatives have been identified as inhibitors of CAs. The mechanism of inhibition by coumarins is unique; they are believed to act as prodrugs that are hydrolyzed by the enzyme's esterase activity to the corresponding carboxylic acid, which then binds to the zinc ion in the active site. While specific inhibitory constants (Ki) and detailed mechanistic studies for this compound against various CA isoforms are not widely reported, the general inhibitory potential of the coumarin scaffold suggests this as a plausible area of activity.

Cholinesterase Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. Various coumarin derivatives have been investigated as cholinesterase inhibitors. These compounds often act as mixed-type or non-competitive inhibitors, binding to sites on the enzyme other than the active site. The specific inhibitory potency (IC50 values) of this compound against AChE and BChE has not been extensively characterized in publicly available research. However, studies on structurally similar hydroxy- and methyl-substituted coumarins have shown a wide range of inhibitory activities, indicating that the substitution pattern is a critical determinant of their potency and selectivity.

DNA Gyrase Inhibition and ATP Hydrolysis Modulation

Coumarins are a known class of antibiotics that target the bacterial enzyme DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication and transcription, catalyzing the negative supercoiling of circular DNA through ATP hydrolysis. nih.govresearchgate.net The inhibitory action of coumarins occurs through binding to the B subunit of DNA gyrase, which in turn blocks the enzyme's ATPase activity. nih.gov

Research has identified specific coumarin derivatives as inhibitors of Micrococcus luteus DNA gyrase, such as chlorobiocic acid and 3-(carbobenzoxyamino)-4,7-dihydroxy-8-methylcoumarin. nih.gov The binding site for these inhibitors is located in the N-terminal portion of the gyrase B protein. nih.gov The mode of inhibition is likely not simple competitive inhibition; instead, coumarins may stabilize a conformation of the enzyme that has a low affinity for ATP. nih.gov

Studies on various aminocoumarin antibiotics have demonstrated that DNA gyrase is their primary in vitro target. For instance, one study found that with the exception of simocyclinone D8, all other tested aminocoumarins inhibited Staphylococcus aureus gyrase about six times more effectively than Escherichia coli gyrase. Furthermore, a novel coumarin-thiazolyl ester derivative, referred to as DNA Gyrase-IN-4, has been shown to be a potent DNA gyrase inhibitor with an IC50 of 0.13 μM. medchemexpress.com

The structural characteristics of coumarins, such as the hydroxybenzoate isopentenyl moiety and the 5'-alkyl group on the noviose sugar, are crucial for their binding affinity to gyrase. researchgate.net

Cyclooxygenase (COX) Inhibition

Coumarins, both natural and synthetic, have garnered significant attention for their anti-inflammatory activities, specifically as inhibitors of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid, with two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic processes, and COX-2, which is induced during inflammation. rsc.org

The anti-inflammatory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) relies on the inhibition of COX-mediated production of pro-inflammatory prostaglandins. rsc.org Research into coumarin derivatives has revealed their potential as COX inhibitors. For example, in silico studies of benzylpyrazolyl coumarin scaffolds have shown a strong binding affinity to the COX-2 enzyme. rsc.org These integrated molecular scaffolds possess various functional groups that facilitate H-bonding and electrostatic interactions with the amino acid residues of the COX-2 enzyme. rsc.org

While direct studies on this compound are not available, research on 4-hydroxycoumarin (B602359) (4-HC) has explored its interaction with COX-2. nih.gov Molecular docking analysis showed that the 4-HC and COX-2 complex had a binding score of -54.84, indicating a potential interaction, though it was less stable than the complex formed with the known COX-2 inhibitor, celecoxib. nih.gov The development of various in vitro assays is crucial for screening chemical libraries and characterizing the inhibitory mechanisms of compounds like coumarins against COX enzymes. springernature.com

Immunomodulatory Mechanisms

The immunomodulatory effects of coumarins are closely linked to their anti-inflammatory properties. These compounds can influence the immune response by modulating the production of key signaling molecules and affecting the activity of immune cells.

Cytokines are crucial mediators of inflammation during immune responses. nih.gov Uncontrolled production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β can lead to tissue damage. nih.gov Coumarin derivatives have been shown to modulate the levels of these inflammatory mediators.

For instance, 4-hydroxycoumarin has been studied for its ability to modulate cytokines. nih.gov Furthermore, natural bioactive compounds have been shown to inhibit the activation of NF-κB and STAT3 signaling, which leads to the inhibition of pro-inflammatory cytokines like IL-17, IL-6, IL-1β, and TNF-α. nih.gov The coumarin imperatorin (B1671801) has demonstrated an inhibitory effect on pain, which is linked to inflammation, by inhibiting Nav1.7 channels. nih.gov

In silico analyses of various natural compounds, including coumarins, have predicted strong interactions with key inflammatory targets such as ALOX15, ALOX5, PTGER4, and NOS2, further suggesting their potential to modulate inflammatory pathways. mdpi.com

The immunomodulatory activity of coumarins also extends to their effects on immune cells. For example, the coumarin daphnetin (B354214) (7,8-dihydroxycoumarin), which is structurally related to the subject compound, has been shown to have potent anti-proliferative effects. conicet.gov.ar

Antimicrobial Action Mechanisms (e.g., Anti-tubercular, Antibacterial)

Coumarins are recognized for their broad-spectrum antimicrobial properties, including anti-tubercular and antibacterial activities. nih.govnih.gov

Anti-tubercular Activity: Tuberculosis (TB) remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new anti-TB agents. nih.govresearchgate.net Coumarins have been identified as promising candidates in this area due to their low toxicity and diverse biological activities. nih.gov The anti-tubercular activity of coumarins is often linked to their ability to inhibit essential mycobacterial enzymes. For instance, some coumarin derivatives have been designed to target the enoyl acyl carrier protein reductase (InhA), an important enzyme in mycobacterial cell wall synthesis. rsc.org One such derivative, a tetrazole derivative, showed a potent inhibitory effect against the InhA enzyme with an IC50 value of 0.565 μM. rsc.org

Structure-activity relationship studies on 4-methyl-7-substituted coumarin hybrids have indicated that the presence of electron-withdrawing substituents can enhance anti-tubercular activity. nih.gov

Antibacterial Activity: Coumarin derivatives have demonstrated activity against a range of bacteria, particularly Gram-positive strains. nih.govnih.gov Studies on 4-hydroxycoumarin derivatives have shown growth inhibition of Bacillus and Staphylococcus species. nih.govnih.gov For example, certain derivatives of 4-hydroxy-6-nitrocoumarin (B2660790) exhibited significant antibacterial activity against Staphylococcus aureus and Salmonella typhimurium. scielo.br

The mechanism of antibacterial action for polyphenolic compounds like coumarins can involve the disruption of cell membranes, inhibition of enzymes, and interference with quorum sensing. mdpi.com The presence of specific functional groups, such as CF3 and OH substituents on the coumarin scaffold, has been shown to enhance antibacterial activity. mdpi.com

Table 1: Antibacterial Activity of Selected Coumarin Derivatives This table presents data for coumarin derivatives structurally related to this compound and is intended to be illustrative of the potential activity of this class of compounds.

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin Derivatives | Gram-positive bacteria (e.g., Bacillus, Staphylococcus) | Growth inhibition | nih.govnih.gov |

| 4-Hydroxycoumarin Derivatives | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | No significant activity | nih.govnih.gov |

| Coumarin derivative with CF3 and OH substituents | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | MIC of 1.5 mM | mdpi.com |

| 4-Hydroxy-6-nitrocoumarin derivative (Compound 2) | Staphylococcus aureus | Zone of inhibition: 26.5 ± 0.84 mm | scielo.br |

| 4-Hydroxy-6-nitrocoumarin derivative (Compound 5) | Salmonella typhimurium | Zone of inhibition: 19.5 ± 0.59 mm | scielo.br |

Anti-cancer and Pro-apoptotic Pathway Modulation

Coumarin and its derivatives exhibit multifaceted anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the cell cycle. nih.gov

A structurally very similar compound, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC), has been shown to induce selective, concentration-dependent apoptosis in human leukemic cells. conicet.gov.arnih.gov The pro-apoptotic effect of DHMC is mediated through the activation of JNKs and the inhibition of the ERK1/2 and PI3K/Akt signaling pathways. nih.gov This is accompanied by a down-regulation of the c-myc proto-oncogene and induction of the cell cycle inhibitor p21WAF1/CIP1, independent of p53. conicet.gov.arnih.gov

Other related coumarins, such as esculetin (B1671247) (a hydroxylated coumarin) and daphnetin (7,8-dihydroxycoumarin), also exhibit anti-tumoral effects by inhibiting cell cycle progression and inducing programmed cell death in various cancer cell lines. conicet.gov.ar Umbelliferone (7-hydroxycoumarin) is another derivative that demonstrates anticancer potential by modulating signaling pathways crucial for proliferation and apoptosis. nih.gov

The anticancer mechanisms of coumarins often involve the activation of both intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. nih.gov

Table 2: Pro-apoptotic Mechanisms of 7,8-dihydroxy-4-methylcoumarin (DHMC) in Human Leukemic Cells This table summarizes the observed mechanistic effects of DHMC, a close structural analog of the title compound.

| Pathway/Molecule Affected | Effect of DHMC Treatment | Reference |

|---|---|---|

| JNKs (c-Jun N-terminal kinases) | Activation | nih.gov |

| ERK1/2 Pathway | Inhibition | nih.gov |

| PI3K/Akt Pathway | Inhibition | nih.gov |

| c-myc Proto-oncogene | Down-regulation | conicet.gov.arnih.gov |

| p21WAF1/CIP1 (Cell cycle inhibitor) | Induction | conicet.gov.arnih.gov |

Induction of Apoptosis Pathways

No specific in vitro studies detailing the induction of apoptosis pathways by this compound were identified.

Research on other coumarin derivatives has shown pro-apoptotic effects in various cancer cell lines. For instance, studies on other 4-methylcoumarin (B1582148) derivatives have demonstrated the capacity to induce apoptosis. However, without direct experimental data, the pro-apoptotic potential of this compound remains undetermined.

Inhibition of Cell Growth and Cytostatic Effects

There is no available research data on the specific inhibitory or cytostatic effects of this compound on cell growth.

The broader class of coumarins has been a subject of interest in cancer research for their potential antiproliferative properties. For example, structure-activity relationship studies of various 4-methylcoumarin derivatives have been conducted to evaluate their cytotoxic effects against different human cancer cell lines. nih.gov Specifically, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position have shown notable cytotoxic effects. nih.gov Nevertheless, these findings are not directly transferable to this compound.

Anti-parasitic Mechanisms (e.g., Leishmaniasis)

There is a lack of published research on the in vitro anti-parasitic mechanisms of this compound, including its potential activity against parasites such as Leishmania.

While various natural and synthetic compounds are continuously being screened for anti-leishmanial properties, no such data is available for the specific compound .

Ion Channel Modulatory Activities (e.g., KCa1.1, CaV1.2)

No studies were found that investigated the modulatory effects of this compound on ion channels, including the large-conductance calcium-activated potassium channel (KCa1.1) or the L-type voltage-gated calcium channel (CaV1.2).

The modulation of these ion channels is a critical mechanism for many therapeutic agents. While some compounds are known to interact with these channels, there is no evidence to suggest that this compound has been evaluated for such activity.

Computational Chemistry and in Silico Studies on 3,7,8 Trihydroxy 4 Methyl 2h Chromen 2 One and Its Analogues

Quantum Chemical Descriptors and Electronic Properties Analysis (Density Functional Theory, Time-Dependent DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to coumarin (B35378) derivatives to calculate a variety of molecular properties and reactivity descriptors that govern their behavior.

One such analogue, 6,7-Dihydroxy-4-Methylcoumarin (DHMC), has been the subject of detailed DFT analysis using the GAUSSIAN 09W software package. jetir.org These studies provide a valuable framework for understanding the properties of related trihydroxy-coumarins. The calculations are typically performed to optimize the molecular geometry and then to derive electronic descriptors from the optimized structure. jetir.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical parameters. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability, chemical reactivity, and the energy of the lowest possible electronic excitation. uin-alauddin.ac.id A smaller energy gap generally implies higher reactivity and lower kinetic stability. uin-alauddin.ac.id

For the analogue 6,7-Dihydroxy-4-Methylcoumarin (DHMC), DFT calculations have determined these frontier orbital energies. jetir.org The HOMO is primarily located over the benzene (B151609) ring and the hydroxyl groups, indicating these are the main sites for electron donation. The LUMO is distributed across the pyrone ring, suggesting this region is the primary electron acceptor.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -9.045 |

| ELUMO | -4.931 |

| Energy Gap (ΔE) | 4.114 |

This data is based on computational analysis of the analogue 6,7-Dihydroxy-4-Methylcoumarin. jetir.org

The dipole moment, polarizability, and hyperpolarizability are crucial descriptors for understanding a molecule's charge distribution and its response to an external electric field. These properties are particularly important for predicting non-linear optical (NLO) behavior and intermolecular interactions.

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First-order Hyperpolarizability (β): A measure of the non-linear response of the molecule to a strong electric field, which is fundamental to second-harmonic generation and other NLO phenomena.

Computational studies on 6,7-Dihydroxy-4-Methylcoumarin (DHMC) have quantified these parameters, providing insight into its electronic and optical properties. jetir.org

| Parameter | Value |

|---|---|

| Dipole Moment (µ) | 6.912 Debye |

| Molecular Polarizability (α) | 2.19 x 10-23 esu |

| First Static Hyperpolarizability (β) | 10.02 x 10-30 esu |

This data is based on computational analysis of the analogue 6,7-Dihydroxy-4-Methylcoumarin. jetir.org

Fukui functions (f(r)) are used within DFT to describe local chemical reactivity. scm.com They predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. scm.comresearchgate.net The function f+(r) indicates reactivity towards a nucleophile (electron acceptor), while f-(r) indicates reactivity towards an electrophile (electron donor). By condensing these values onto individual atoms, one can rank the reactivity of different sites within the molecule. scm.com

While specific Fukui function data for 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one is unavailable, studies on other substituted coumarins demonstrate the utility of this descriptor. researchgate.net For instance, in various halogen-substituted formyl coumarins, the Fukui functions successfully identify the most electrophilic and nucleophilic centers, which is crucial for understanding their reaction mechanisms. researchgate.net These indices consistently highlight the carbonyl carbon of the pyrone ring as a significant electrophilic site and the oxygen atoms and certain carbon atoms on the benzene ring as nucleophilic centers, a pattern expected to hold for hydroxylated analogues as well.

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target, providing insights that can guide the design of more potent and selective inhibitors. nih.govsysrevpharm.org

Binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its receptor. Lower binding energy values indicate a more stable ligand-receptor complex and thus higher affinity.

Docking studies have been performed on various coumarin analogues against a wide range of biological targets. For example, the analogue 6,7-Dihydroxy-4-Methylcoumarin (DHMC) was docked into the active site of a protein with PDB ID 6IUA to support its anti-inflammatory properties. jetir.org Other studies have explored the potential of coumarin derivatives against different enzymes and receptors implicated in diseases like Alzheimer's and COVID-19. nih.gov

| Compound/Analogue | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Disease/Function Context |

|---|---|---|---|

| 6,7-Dihydroxy-4-Methylcoumarin | 6IUA | -6.4 | Anti-inflammatory jetir.org |

| 3,3'-(2-Methoxybenzylidene)bis(4-hydroxycoumarin) | COVID-19 Main Protease (6LU7) | -9.1 | Antiviral (COVID-19) sysrevpharm.org |

| 4-hydroxycoumarin-dopamine derivative | Carbonic Anhydrase IX | -7.3 | Anticancer researchgate.net |

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand in the protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

In the docking study of 6,7-Dihydroxy-4-Methylcoumarin (DHMC) with its target, the molecule was found to form crucial hydrogen bonds. jetir.org The hydroxyl groups on the coumarin ring are key to anchoring the ligand within the binding pocket, forming hydrogen bonds with the backbone or side chains of amino acid residues such as GLU, LYS, and SER. jetir.org The aromatic rings of the coumarin scaffold often participate in hydrophobic and pi-pi stacking interactions with aromatic residues like TYR, PHE, and TRP in the active site. researchgate.net

For instance, in the docking of a 4-hydroxycoumarin-dopamine derivative with carbonic anhydrase, the coumarin moiety was stabilized by hydrophobic interactions with Valine and Leucine residues, while the dopamine (B1211576) part formed hydrogen bonds with Threonine and Histidine. researchgate.net Similarly, docking of a bis-coumarin derivative into the COVID-19 main protease showed hydrogen bonding with key catalytic residues like HIS41 and CYS145, as well as hydrophobic interactions within the S1 and S2 pockets of the enzyme. sysrevpharm.org These detailed interaction maps are fundamental to understanding the mechanism of action and for the rational design of new, more effective coumarin-based therapeutic agents.

Multi-Targeting Protein Inhibition Approaches

Computational studies have highlighted the potential of coumarin derivatives, including analogues of this compound, to interact with multiple protein targets. This polypharmacological profile is advantageous in treating complex diseases. Techniques like molecular docking are employed to predict the binding affinities and interaction modes of these compounds with various proteins. For instance, studies have shown that coumarin derivatives can be designed to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, and carbonic anhydrases, which play a role in various physiological processes.

The design of multi-target inhibitors often involves identifying common structural features in the binding sites of different proteins or, conversely, designing ligands that can adapt to different binding site environments. Computational approaches are instrumental in this process, allowing for the screening of large compound libraries and the rational design of molecules with desired multi-target activities.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its analogues in complex with their protein targets. nih.govnih.gov These simulations provide insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules in the binding process. nih.govnih.gov

For example, MD simulations have been used to investigate the stability of coumarin derivatives within the active site of enzymes like cyclin-dependent kinase 9 (CDK9), revealing the key interactions that contribute to binding affinity and selectivity. nih.gov Such simulations can also help to understand the molecular basis of drug resistance by comparing the dynamics of a drug-target complex with and without mutations. researchgate.net In the context of material science, MD simulations have been employed to study the behavior of guest molecules, like coumarin derivatives, within crystalline organic solids, providing a detailed understanding of molecular motion and disorder. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjchr.org

Development of Predictive Models for Biological Activities

Predictive QSAR models have been successfully developed for various biological activities of coumarin derivatives, including their antifungal and anticancer effects. mdpi.comnih.govnih.gov These models are typically generated using statistical methods like multiple linear regression and are validated internally and externally to ensure their predictive power. nih.govresearchgate.net A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards molecules with higher potential. mdpi.com For instance, a QSAR model for the antifungal activity of coumarin derivatives against M. phaseolina was developed with good statistical significance, indicating its reliability for predicting the activity of new analogues. mdpi.com

Correlation with Molecular Descriptors

The predictive power of QSAR models relies on the correlation between biological activity and various molecular descriptors. These descriptors quantify different aspects of a molecule's structure, such as its electronic properties (e.g., dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy), steric properties, and hydrophobicity. nih.govnih.gov

Studies on coumarin derivatives have shown that their inhibitory activity can be strongly related to descriptors like the dipole moment and the number of hydrogen bond donors. nih.gov For antifungal activity, the presence of electron-withdrawing groups has been identified as an important factor. mdpi.com These correlations provide valuable insights into the structure-activity relationships (SAR) of these compounds, guiding the design of more potent derivatives.

In Silico Screening and Drug Likeness Evaluation

In silico screening and the evaluation of drug-likeness properties are crucial steps in the early stages of drug discovery. These computational methods help to identify promising candidates from large virtual libraries and assess their potential to be developed into safe and effective drugs. nih.govnih.gov

The "drug-likeness" of a compound is often evaluated based on Lipinski's rule of five, which considers properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. jchr.orgnih.gov Computational tools can predict these properties and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters. nih.govresearchgate.netdergipark.org.trchula.ac.th Studies on coumarin derivatives have shown that many of them exhibit favorable drug-like properties, with good predicted intestinal absorption and oral bioavailability. jchr.orgdergipark.org.trchula.ac.th

Theoretical Studies on Novel Applications (e.g., Corrosion Inhibition, Photovoltaic Properties)

The versatile chemical structure of coumarins has also led to the exploration of their potential in non-pharmaceutical applications, such as corrosion inhibition and photovoltaics, often guided by theoretical studies.

Theoretical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the potential of coumarin derivatives as corrosion inhibitors for metals like iron and mild steel. nih.govnih.govuin-alauddin.ac.idresearchgate.net These studies correlate the inhibition efficiency with quantum chemical parameters such as the energies of the HOMO and LUMO, the energy gap, electronegativity, and hardness. uin-alauddin.ac.idresearchgate.net The results suggest that coumarin derivatives can act as effective corrosion inhibitors by adsorbing onto the metal surface. nih.gov

In the field of photovoltaics, computational studies have explored the use of coumarin derivatives as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netsciencepublishinggroup.comresearchgate.net Quantitative Structure-Property Relationship (QSPR) models have been developed to relate the photovoltaic properties of coumarin dyes, such as open-circuit voltage and conversion efficiency, to their molecular structure. researchgate.netsciencepublishinggroup.com These studies indicate that properties like light-harvesting efficiency and excited-state lifetime are crucial for optimal performance. researchgate.netsciencepublishinggroup.com

Advanced Analytical Methodologies for Characterizing 3,7,8 Trihydroxy 4 Methyl 2h Chromen 2 One Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of this compound, utilizing the interaction of electromagnetic radiation with the molecule to generate data that reveals its specific structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed for a comprehensive structural assignment. ceon.rsceon.rs

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. Key signals for a related compound, 7,8-Dihydroxy-4-methyl-2H-chromen-2-one, recorded in DMSO-d6, show a singlet for the methyl group (C4-CH₃) at approximately 2.41 ppm and a singlet for the vinylic proton (H3) at around 5.76 ppm. The aromatic protons on the benzene (B151609) ring appear as singlets at approximately 6.09 ppm and 6.18 ppm. The hydroxyl protons are observed as singlets at around 10.18 ppm and 10.41 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. For coumarin (B35378) derivatives, the carbonyl carbon (C2) of the lactone ring typically resonates downfield. The chemical shifts are influenced by the substituents on the coumarin ring. rsc.orgspectrabase.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. ceon.rsceon.rs

COSY experiments establish correlations between neighboring protons.

HSQC correlates protons directly to the carbons they are attached to.

HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule and confirming the positions of substituents. ceon.rsceon.rs

Interactive Data Table: ¹H NMR Chemical Shifts for a Related Coumarin Below is a table of ¹H NMR spectral data for 7,8-Dihydroxy-4-methyl-2H-chromen-2-one. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | 2.41 | Singlet |

| H-3 | 5.76 | Singlet |

| Ar-H | 6.09 | Singlet |

| Ar-H | 6.18 | Singlet |

| -OH | 10.18 | Singlet |

| -OH | 10.41 | Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. youtube.com For this compound, the IR spectrum would exhibit characteristic absorption bands. ceon.rsrsc.org Key expected absorptions include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) groups.

C=O stretching: A strong absorption band around 1680-1740 cm⁻¹ due to the carbonyl group of the α,β-unsaturated lactone. For a related compound, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, this peak appears at 1681 cm⁻¹. ceon.rs

C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic and pyrone ring double bonds.

C-O stretching: Bands in the 1300-1000 cm⁻¹ region for the C-O bonds of the lactone and hydroxyl groups.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | 3200-3600 |

| Carbonyl (C=O) | 1680-1740 |

| Alkene/Aromatic (C=C) | 1450-1600 |

| C-O | 1000-1300 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins. ijims.com The UV-Vis spectrum of a coumarin derivative typically shows two main absorption bands. For instance, 7-hydroxy-4-methyl coumarin exhibits maximum wavelengths at 218.5 nm and 323 nm, which are characteristic of the lactone carbonyl and cinnamoyl chromophores, respectively. researchgate.net The specific positions of the absorption maxima (λmax) for this compound would be influenced by the three hydroxyl groups on the aromatic ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. ceon.rsrsc.org It provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula. ceon.rsceon.rs For this compound (C₁₀H₈O₅), the expected monoisotopic mass is 208.0372 g/mol . guidechem.com HRMS can also reveal fragmentation patterns that provide further structural information. nih.govuva.nl

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of coumarin derivatives. The method utilizes a stationary phase (column) and a mobile phase to separate components of a mixture based on their differential affinities. For a compound like this compound, a reverse-phase HPLC system is commonly employed. This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of polar solvents, such as water (often acidified with formic or acetic acid to improve peak shape) and a less polar organic solvent like methanol (B129727) or acetonitrile. The separation is achieved by a gradient elution, where the proportion of the organic solvent is gradually increased over time. Detection is often performed using a UV detector set at a wavelength where the coumarin nucleus strongly absorbs. This technique is crucial for obtaining the compound in high purity, which is a prerequisite for accurate spectroscopic analysis and further research.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the preliminary analysis of this compound. It is widely employed for assessing sample purity, monitoring the progress of chemical reactions, and optimizing solvent systems for column chromatography. khanacademy.orgmerckmillipore.com

In the context of analyzing this trihydroxylated methylcoumarin, normal-phase TLC is typically utilized, with silica (B1680970) gel 60 F254 plates acting as the stationary phase. researchgate.net The polar nature of the silica gel facilitates the separation of compounds based on their differential polarity. khanacademy.org Due to the presence of three hydroxyl groups and a lactone ring, this compound is a highly polar compound. This polarity dictates its interaction with the stationary phase and its mobility in various solvent systems.

The selection of an appropriate mobile phase is critical for achieving effective separation. For highly polar compounds like the subject coumarin, a mixture of solvents is generally required to achieve optimal resolution and suitable retardation factor (Rf) values. A common approach involves blending a relatively non-polar solvent with a more polar solvent to fine-tune the eluting strength. merckmillipore.com For instance, solvent systems composed of chloroform (B151607) and methanol, often with the addition of a small amount of acetic acid to improve spot shape and reduce streaking, are effective for the separation of hydroxycoumarins. researchgate.net

Detection of the compound on the TLC plate can be accomplished by visualizing the plate under UV light (typically at 254 nm or 365 nm), where coumarins often exhibit fluorescence, or by using staining reagents that react with phenolic hydroxyl groups.

Table 1: Illustrative TLC Systems for this compound Analysis

| Stationary Phase | Mobile Phase (v/v/v) | Expected Rf Range | Detection Method |

| Silica Gel 60 F254 | Chloroform : Methanol : Acetic Acid (8.5:1:0.5) researchgate.net | 0.30 - 0.45 | UV (254 nm) |

| Silica Gel 60 F254 | Ethyl Acetate (B1210297) : Hexane (7:3) | 0.25 - 0.40 | UV (365 nm) |

| Silica Gel 60 F254 | Dichloromethane : Methanol (9:1) | 0.35 - 0.50 | UV (254 nm) |

Note: Rf values are illustrative and can vary based on experimental conditions such as chamber saturation, temperature, and plate quality.

Silica-Gel Column Chromatography

For the preparative isolation and purification of this compound from complex mixtures, such as synthetic reaction products or natural extracts, silica-gel column chromatography is the quintessential technique. khanacademy.org This method operates on the same principles of differential adsorption as TLC but on a larger scale, allowing for the separation of milligram to gram quantities of the compound.

The stationary phase is typically silica gel with a mesh size of 60-200 µm, which is packed into a glass column. youtube.com The selection of the elution solvent system is paramount and is usually guided by prior TLC analysis. youtube.com The goal is to select a solvent system that provides a good separation between the target compound and any impurities.

A common practice is to employ a gradient elution strategy. The process starts with a less polar solvent system to elute non-polar impurities. The polarity of the mobile phase is then gradually increased by augmenting the proportion of a more polar solvent. This progressive increase in eluting power allows for the sequential elution of compounds with increasing polarity. For this compound, a gradient of hexane-ethyl acetate or dichloromethane-methanol would be appropriate, starting with a higher proportion of the less polar solvent and gradually increasing the concentration of the more polar one. youtube.com

Fractions are collected sequentially as the mobile phase passes through the column. Each fraction is then analyzed by TLC to identify those containing the pure compound. The fractions containing the purified this compound are then combined, and the solvent is removed by evaporation to yield the isolated compound.

Table 2: Representative Gradient Elution for Purification of this compound

| Elution Step | Mobile Phase (v/v) | Purpose |

| 1 | 100% Dichloromethane | Elution of non-polar impurities |

| 2 | Dichloromethane : Methanol (98:2) | Elution of less polar impurities |

| 3 | Dichloromethane : Methanol (95:5) | Elution of the target compound |

| 4 | Dichloromethane : Methanol (90:10) | Elution of more polar impurities |

| 5 | 100% Methanol | Column wash |

Note: This table provides an illustrative gradient. The actual solvent composition and gradient slope would be optimized based on the specific mixture being separated.

Advanced Derivatization Techniques for Enhanced Analytical Detection (e.g., GC-TOF/MS Metabolomics)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov However, many polar, non-volatile compounds, including this compound, are not directly amenable to GC analysis due to their low volatility and tendency to undergo thermal degradation in the hot injector port. research-solution.com The presence of multiple polar hydroxyl groups contributes significantly to these properties.

To overcome this limitation, derivatization is employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. research-solution.com For compounds with active hydrogens, such as the hydroxyl groups in this compound, silylation is the most common and effective derivatization strategy. chemcoplus.co.jp

The derivatization process for this coumarin typically involves a two-step reaction, often performed in a metabolomics context. youtube.com First, a methoximation step using methoxyamine hydrochloride in pyridine (B92270) is used to protect the keto group of the lactone from enolization. youtube.com This is followed by a silylation step, where a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govyoutube.com

This conversion of the polar -OH groups to non-polar -O-TMS ethers drastically reduces hydrogen bonding, thereby increasing the volatility of the molecule and making it suitable for GC analysis. chemcoplus.co.jp The resulting derivatized compound can then be analyzed by GC, often coupled with a Time-of-Flight (TOF) mass spectrometer. GC-TOF/MS provides high-resolution mass measurements and rapid acquisition rates, which are advantageous in complex metabolomic studies for accurate compound identification.

Table 3: Derivatization Protocol for GC-MS Analysis of this compound

| Step | Reagent | Purpose | Reaction Conditions |

| 1. Methoximation | Methoxyamine hydrochloride in pyridine | Protects the carbonyl group and prevents the formation of multiple derivatives due to tautomerization. youtube.com | Incubation at 30-60°C for 60-90 minutes. youtube.com |

| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens on hydroxyl groups with TMS groups, increasing volatility. chemcoplus.co.jpyoutube.com | Incubation at 30-80°C for 30-60 minutes. youtube.com |

Future Directions and Research Perspectives for 3,7,8 Trihydroxy 4 Methyl 2h Chromen 2 One

Exploration of Novel Bioactive Analogues through Rational Design

The rational design of novel analogues based on the 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one scaffold is a primary avenue for future research. This approach aims to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies in this area will likely involve:

Modification of Substitution Patterns: The existing hydroxyl and methyl groups on the coumarin (B35378) ring are crucial for its bioactivity. Future studies will likely explore the impact of altering the position and nature of these substituents. For instance, introducing electron-withdrawing or electron-donating groups at various positions on the aromatic ring could significantly influence the compound's electronic properties and, consequently, its interaction with biological targets. benthamdirect.comnih.gov

Molecular Hybridization: A promising strategy involves the hybridization of the this compound core with other pharmacologically active moieties. nih.gov This can lead to the development of chimeric molecules with dual or synergistic activities. For example, coupling with heterocyclic rings such as pyrazoles, thiazoles, or benzimidazoles has been shown to yield coumarin derivatives with enhanced anticancer or antimicrobial properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be essential to guide the design of new analogues. nih.gov By synthesizing a library of related compounds and evaluating their biological activity, researchers can identify the key structural features required for a desired pharmacological effect. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds.

| Design Strategy | Objective | Example from Related Coumarin Research |

| Modification of Substituents | Enhance bioactivity and selectivity | Introduction of electron-withdrawing groups on the aromatic ring of 4-hydroxycoumarin (B602359) derivatives increased antibacterial activity. benthamdirect.comnih.gov |

| Molecular Hybridization | Develop dual-action or synergistic agents | Hybridization of coumarin with pyrazole (B372694) and thiazole (B1198619) moieties has led to potent anticancer compounds. nih.gov |

| SAR Studies | Identify key structural features for activity | Systematic evaluation of coumarin-based HIV-1 protease inhibitors to understand the relationship between structure and inhibitory potency. nih.gov |

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound, a shift towards a systems-level understanding through the integration of "omics" technologies is imperative. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound within a biological system. nih.gov

Metabolomics: This powerful tool can identify and quantify the endogenous metabolites in a biological system, offering a real-time snapshot of the physiological state. nih.gov For this compound, metabolomics can reveal the metabolic pathways it perturbs, providing insights into its mechanism of action. mdpi.comresearchgate.net

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the direct protein targets of this compound and downstream protein expression changes. researchgate.net This can help to elucidate the signaling pathways modulated by the compound.

Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell, providing information on gene expression changes in response to the compound. This can reveal the genetic and signaling pathways affected.

Multi-Omics Integration: The true power of omics lies in the integration of data from different platforms (e.g., metabolomics, proteomics, and transcriptomics). nih.govresearchgate.netnih.gov This integrated approach can provide a holistic understanding of the compound's mechanism of action, from gene expression changes to alterations in protein function and metabolic output. uic.edu

| Omics Technology | Application to this compound Research | Potential Insights |

| Metabolomics | Profiling of cellular metabolites after treatment. | Identification of perturbed metabolic pathways and biomarkers of activity. mdpi.comresearchgate.net |

| Proteomics | Identification of protein binding partners and expression changes. | Elucidation of direct molecular targets and affected signaling pathways. researchgate.net |

| Transcriptomics | Analysis of gene expression profiles. | Understanding the genetic response to the compound. |

| Multi-Omics | Integrated analysis of metabolomic, proteomic, and transcriptomic data. | A comprehensive, systems-level understanding of the compound's mechanism of action. nih.govresearchgate.netnih.govuic.edu |

Development of Advanced Delivery Systems for In Vitro Studies

A significant challenge in the in vitro evaluation of many natural products, including hydroxycoumarins, is their often-low aqueous solubility and potential for degradation. Advanced delivery systems can overcome these limitations, ensuring more reliable and reproducible experimental results.

Nanoparticle-Based Formulations: Encapsulating this compound within nanoparticles can enhance its solubility, stability, and cellular uptake. nih.govmdpi.com Various types of nanoparticles, such as polymeric nanoparticles (e.g., PLGA) and lipid-based nanoparticles (e.g., liposomes), could be explored. mdpi.comnih.gov These systems can also be designed for controlled release of the compound. mdpi.com

Dendrimers: These highly branched, well-defined macromolecules offer another promising delivery platform. Their unique architecture allows for the encapsulation of guest molecules and can improve their bioavailability in in vitro systems. nih.gov

Micelles and Emulsions: The formulation of this compound into micelles or nanoemulsions can also improve its dispersibility in aqueous media, facilitating its use in cell-based assays.

| Delivery System | Advantages for In Vitro Studies | Example from Related Research |

| Polymeric Nanoparticles | Improved solubility, stability, and controlled release. mdpi.com | Poly (lactide-co-glycolide) nanoparticles used for the delivery of coumarin-6. nih.gov |

| Lipid Nanoparticles | Biocompatibility and enhanced cellular uptake. nih.gov | Lipid nanoparticles for co-delivery of therapeutic agents. nih.gov |

| Dendrimers | Precise structure and ability to improve solubility. nih.gov | Dendrimer G4 poloxamer nanoparticles loaded with coumarin showed enhanced activity against MRSA. nih.gov |

Computational-Experimental Synergy for Drug Discovery and Optimization

The integration of computational modeling with experimental validation is a powerful paradigm for accelerating the drug discovery and optimization process. nih.govresearchgate.net This synergistic approach can save time and resources by prioritizing the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to develop mathematical relationships between the chemical structure of coumarin analogues and their biological activity. nih.govnih.govnih.gov These models can then be used to predict the activity of virtual compounds, guiding the design of new, more potent derivatives.

Molecular Docking: This computational technique can predict the binding orientation and affinity of this compound and its analogues to the active site of a target protein. nih.govnih.gov This provides valuable insights into the molecular basis of interaction and can guide the design of inhibitors with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target protein over time, offering a more detailed understanding of the binding process and the stability of the complex. nih.gov

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms can be trained on existing chemical and biological data to predict the properties of new coumarin derivatives, including their bioactivity and potential off-target effects. acs.org

| Computational Method | Application in Drug Discovery | Benefit for this compound Research |

| QSAR | Predicting the biological activity of new analogues. nih.govnih.govnih.gov | Prioritizing the synthesis of the most promising compounds. |

| Molecular Docking | Predicting the binding mode and affinity to a target protein. nih.govnih.gov | Guiding the design of more potent and selective inhibitors. |

| MD Simulations | Simulating the dynamic interaction with a biological target. nih.gov | Providing detailed insights into the binding mechanism. |

| Machine Learning | Predicting diverse properties of novel compounds. acs.org | Accelerating the identification of lead candidates. |

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one with high purity?

- Methodological Answer : Synthesis requires careful control of reaction conditions. For polyhydroxy chromenones, base-catalyzed condensation (e.g., sodium hydroxide in ethanol) and oxidative cyclization (e.g., hydrogen peroxide) are common . Purification via column chromatography or recrystallization is critical to isolate the target compound. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via -NMR (e.g., δ 6.34–8.23 ppm for chromenone protons) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing hydroxy and methyl substituents in chromenone derivatives?

- Methodological Answer :

- -NMR : Hydroxy protons appear as broad singlets (δ 5–10 ppm), while methyl groups resonate as singlets (δ 2.1–3.8 ppm). For example, 4-methyl substituents in chromenones show peaks near δ 2.5 ppm .

- FTIR : Hydroxy groups exhibit strong O–H stretches (3400–3600 cm), and carbonyl (C=O) stretches appear at ~1640 cm .

- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 283.2950 for CHO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in polyhydroxy chromenone synthesis?

- Methodological Answer : Systematic variation of parameters is essential:

Q. How do researchers resolve crystallographic disorders in chromenone derivatives?

- Methodological Answer :

- SHELXL Refinement : Apply the SQUEEZE routine (PLATON) to model disordered solvent molecules or voids in the crystal lattice .

- Mercury Visualization : Analyze packing patterns and π–π interactions (e.g., centroid distances of 3.866 Å in 4,7,8-trimethyl derivatives) to identify stacking errors .

- Hydrogen Bonding : Validate C–H⋯O networks (e.g., bond lengths < 2.5 Å) to confirm structural integrity .

Q. What strategies are recommended when NMR and X-ray data suggest conflicting substituent positions?

- Methodological Answer :

- Cross-Validation : Use -NMR to confirm substituent electronic environments (e.g., carbonyl carbons at δ 176–177 ppm) .

- Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to resolve ambiguities .

- Multi-Method Analysis : Supplement with IR (C=O stretches) and mass fragmentation patterns for consistency checks .

Q. How should in vitro assays be designed to evaluate the bioactivity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known interactions with chromenones (e.g., tyrosine kinases, cytochrome P450) .

- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to determine IC.

- Controls : Include positive controls (e.g., quercetin for antioxidant assays) and solvent-only blanks to normalize background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.